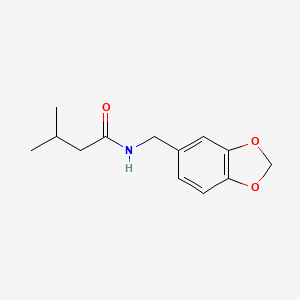

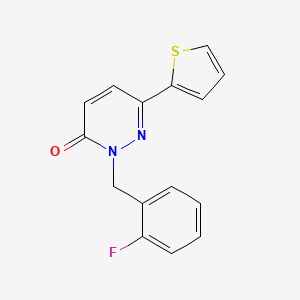

![molecular formula C15H12ClN3O B2936594 N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide CAS No. 141245-81-0](/img/structure/B2936594.png)

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide” is a compound that contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a key component of many functional molecules used in a variety of applications . The benzimidazole ring system is found in many natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest in recent years due to their broad range of chemical and biological properties . The synthesis process often involves the formation of bonds during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The chemical reactions involved in these activities are complex and involve various mechanisms.Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. Generally, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The IR, NMR, and other spectroscopic data can provide detailed information about the structure and properties of specific compounds .科学研究应用

Antibacterial Applications

Imidazole derivatives, such as N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide, have been reported to exhibit significant antibacterial activity. The presence of the imidazole ring is crucial for the interaction with bacterial cell components, leading to the inhibition of bacterial growth .

Antifungal Properties

The compound’s structure is conducive to antifungal properties, making it a potential candidate for treating fungal infections. Its mechanism may involve disrupting the fungal cell membrane or interfering with key enzymes within the fungal cells .

Antitumor Activity

Imidazole-containing compounds have shown promise in antitumor activity. They can act on various pathways involved in cancer cell proliferation and survival, making them valuable for cancer research and potential therapeutic applications .

Antiviral Effects

Research has indicated that derivatives of benzimidazole, which share a similar core structure with our compound of interest, have antiviral properties against a range of viruses, including HIV, HCV, and HSV-1. This suggests potential applications in developing antiviral drugs .

Anti-inflammatory and Analgesic Uses

The structural analogs of N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide have been found to possess anti-inflammatory and analgesic activities. These properties could be harnessed for the development of new medications to treat pain and inflammation .

Antidiabetic Potential

Imidazole derivatives are being explored for their antidiabetic potential. They may work by modulating insulin signaling pathways or by acting as agonists to receptors involved in glucose metabolism .

Antihelmintic Applications

Compounds with an imidazole moiety have been used as antihelmintics. They can be effective against parasitic worms by affecting the energy metabolism or neuromuscular function of the parasites .

Antiulcer Activity

Imidazole derivatives are known to have antiulcer activity, possibly through the inhibition of gastric acid secretion or by protecting the gastric mucosa. This makes them candidates for treating peptic ulcers .

作用机制

Target of Action

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide, also known as N-[4-(4-CHLORO-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ACETAMIDE, is an imidazole-containing compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects It’s known that imidazole derivatives can interact with various targets depending on their specific structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can inhibit the growth of bacteria or cancer cells

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific structures and targets . For instance, some imidazole derivatives can inhibit the synthesis of certain proteins in bacteria, leading to antibacterial effects

Result of Action

Imidazole derivatives can have various effects at the molecular and cellular level, depending on their specific structures and targets . For instance, some imidazole derivatives can induce cell death in cancer cells

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of imidazole derivatives

安全和危害

The safety and hazards associated with benzimidazole derivatives depend on their specific structure and biological activity. Some derivatives have been found to have potent biological activities, which could potentially lead to toxic effects if not properly managed . Therefore, careful handling and appropriate safety measures are necessary when working with these compounds.

未来方向

The development of new drugs containing the benzimidazole moiety is an active area of research due to the broad range of biological activities exhibited by these compounds . Future research will likely focus on the design and synthesis of new benzimidazole derivatives with improved potency and selectivity, as well as a better understanding of their mechanisms of action .

属性

IUPAC Name |

N-[4-(4-chloro-1H-benzimidazol-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c1-9(20)17-11-7-5-10(6-8-11)15-18-13-4-2-3-12(16)14(13)19-15/h2-8H,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSSZLFUHHADSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2936511.png)

![Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B2936514.png)

![tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B2936523.png)

![Diethyl 5-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2936524.png)

![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide](/img/structure/B2936526.png)

amine hydrochloride](/img/no-structure.png)